N-Boc-L-felinine

描述

Synthesis Analysis

The synthesis of L-felinine and related compounds often involves conjugate addition reactions, reductions, and deprotections. For instance, the conjugate addition of Boc-L-Cys-OH to 3-methylcrotonaldehyde, followed by in situ reduction and deprotection, can yield L-felinine with high efficiency. This one-pot synthesis approach is notable for its simplicity and high yield, making it suitable for producing building blocks for combinatorial libraries (Daniels & Richert, 1999).

Molecular Structure Analysis

Research on related compounds highlights the importance of molecular structure in determining reactivity and properties. The coordination structure of single-atom catalytic sites, for example, significantly influences catalytic performance. Atomically dispersed metal-N-C structures have been found to be particularly efficient for catalytic reactions, with the coordination environment playing a crucial role in activity and selectivity (Pan et al., 2019).

Chemical Reactions and Properties

Cationic terminal borylenes represent an area of interest in chemical synthesis, demonstrating the synthesis and structural characterization of compounds with metal=borylene double bonds. These studies provide insights into the reactivity and potential applications of boron-containing compounds in various chemical transformations (Coombs et al., 2003).

Physical Properties Analysis

The synthesis and investigation of boron-doped graphene quantum dots (B-GQDs) have revealed the impact of heteroatom doping on the optical and physicochemical properties of materials. These findings underscore the significance of structural and compositional modifications in tailoring the properties of nanomaterials for specific applications (Ge et al., 2019).

Chemical Properties Analysis

The study of boron-bridged ferrocenophanes has contributed to our understanding of chemical bonding and reactivity in boron-containing compounds. These investigations into the synthesis, electronic structure, and novel reactivity of strained, boron-bridged compounds offer valuable perspectives on the potential applications and behaviors of boron in complex molecular structures (Berenbaum et al., 2000).

科学研究应用

-

N-Boc Deprotection in Green Chemistry

- Field : Green Chemistry

- Application : The tert-butyloxycarbonyl (Boc) group is widely used in synthetic organic chemistry and peptide synthesis. The traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures, making them environmentally unsustainable .

- Method : An efficient and sustainable method for N-Boc deprotection is described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

- Results : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

-

N-Boc Protection of Amines under Ultrasound Irradiation

- Field : Organic Chemistry

- Application : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .

- Method : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature. Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .

- Results : The method resulted in excellent isolated yield in a short reaction time at room temperature .

-

Efficient and Expeditious Chemoselective BOC Protection of Amines

- Field : Chemical Intermediates

- Application : A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported .

- Method : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results : The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .

-

N-Boc Protection of Amines under Ultrasound Irradiation

- Field : Chemical Monthly

- Application : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .

- Method : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

- Results : The method resulted in excellent isolated yield in a short reaction time at room temperature .

-

Efficient and Highly Chemoselective N-Boc Protection of Amines

- Field : Organic Chemistry

- Application : A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .

- Method : The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .

- Results : The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .

-

Applications of Silica-Based Nanoparticles

- Field : Nanotechnology

- Application : Functionalized silica nanoparticles (SiO 2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

- Method : These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .

- Results : The overview indicated that the functionalization of the silica surface plays an important role in the various properties of the silica surface .

未来方向

属性

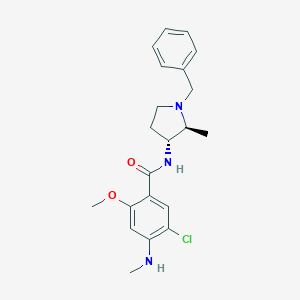

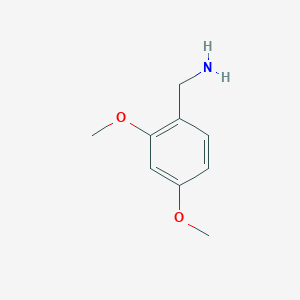

IUPAC Name |

(2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRDNPCXPITQHX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572497 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-L-felinine | |

CAS RN |

879207-98-4 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)